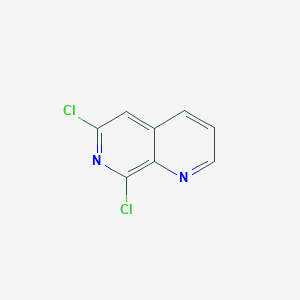
6,8-Dichloro-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are structurally related to naphthalene, with two nitrogen atoms replacing two carbon atoms in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1,7-naphthyridine typically involves the halogenation of naphthyridine derivatives. One common method is the cobalt-catalyzed cross-coupling of halogenated naphthyridines with organometallic reagents such as alkyl- and arylmagnesium halides or arylzinc halides . For example, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using similar catalytic systems. The use of cobalt catalysts and organometallic reagents allows for efficient and scalable synthesis, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce polyfunctionalized derivatives with different aryl or alkyl groups .
Scientific Research Applications
6,8-Dichloro-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of pharmaceuticals, particularly anticancer and antiviral agents.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions due to its ability to bind to specific biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different substitution patterns.
1,5-Naphthyridine: A naphthyridine isomer with nitrogen atoms at different positions in the ring system.
Uniqueness
6,8-Dichloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H4Cl2N2 |
|---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
6,8-dichloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H |
InChI Key |
RSHMATSURUMCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















